8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile
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Overview
Description
8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound with the molecular formula C9H5F3N2. This compound is characterized by the presence of a trifluoromethyl group attached to the imidazo[1,2-a]pyridine ring system, along with a carbonitrile group at the 3-position. It is known for its potential biological activity and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile typically involves the reaction of 8-(trifluoromethyl)imidazo[1,2-a]pyridine with suitable reagents to introduce the carbonitrile group. One common method involves the use of electrophilic trifluoromethylating reagents under mild conditions . The reaction is often carried out in the presence of a base and a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Radical Reactions: Functionalization of the imidazo[1,2-a]pyridine scaffold via radical reactions is also possible.
Common Reagents and Conditions
Common reagents used in these reactions include electrophilic trifluoromethylating agents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various trifluoromethylated derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine: Known for its nematicidal and fungicidal activities.
Uniqueness
8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile is unique due to the presence of both trifluoromethyl and carbonitrile groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C9H4F3N3 |
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Molecular Weight |
211.14 g/mol |
IUPAC Name |
8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H4F3N3/c10-9(11,12)7-2-1-3-15-6(4-13)5-14-8(7)15/h1-3,5H |
InChI Key |
ARSAZMCKQPYEKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)C(F)(F)F)C#N |
Origin of Product |
United States |
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